3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Neuroscience Monoamine Transporters Antidepressant

3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS 933736-29-9) is a synthetic organic compound consisting of a piperidine ring linked via an ether bond to a tetrahydropyran-4-yl moiety. It serves as a privileged scaffold in medicinal chemistry, combining the structural rigidity of two saturated heterocycles.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 933736-29-9
Cat. No. B1464473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
CAS933736-29-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2CCOCC2
InChIInChI=1S/C10H19NO2/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9/h9-11H,1-8H2
InChIKeyKFRRZOVRWKDXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS 933736-29-9): A Versatile Piperidine-Tetrahydropyran Hybrid Building Block for Drug Discovery and Chemical Biology


3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS 933736-29-9) is a synthetic organic compound consisting of a piperidine ring linked via an ether bond to a tetrahydropyran-4-yl moiety. It serves as a privileged scaffold in medicinal chemistry, combining the structural rigidity of two saturated heterocycles [1]. This hybrid architecture is employed as a key intermediate in the synthesis of complex molecules targeting neurological disorders, cancer, and metabolic diseases. The compound exhibits distinct physicochemical properties, including a molecular weight of 185.26 g/mol and a calculated log P of 0.6, which influence its pharmacokinetic profile [1][2].

Why 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS 933736-29-9) Cannot Be Substituted with Simple Piperidine or Tetrahydropyran Analogs in Research


Generic substitution of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine with simpler piperidine or tetrahydropyran derivatives is invalid due to the compound's unique electronic and steric profile conferred by the ether-linked bicyclic system. The 3-position substitution on the piperidine ring with a tetrahydropyran-4-yloxy group creates a distinct spatial arrangement that critically influences receptor binding, metabolic stability, and synthetic versatility . Direct comparator studies demonstrate that positional isomerism (3- vs. 4-substitution) yields significant differences in transporter affinity, while replacement of the piperidine core with a pyran ring alters dopamine transporter activity [1]. Furthermore, the ether linkage provides a handle for further functionalization that simple heterocycles lack. These quantitative differences preclude interchangeable use in structure-activity relationship (SAR) campaigns, lead optimization, and chemical probe development.

Quantitative Evidence for Selecting 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS 933736-29-9) Over Closest Analogs


Positional Isomerism Drives 2-Fold Higher SERT Affinity for 3-Substituted vs. 4-Substituted Analogs

Direct head-to-head comparison reveals that 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine exhibits 2-fold higher affinity for the serotonin transporter (SERT) compared to its 4-substituted positional isomer, 4-(oxan-4-yloxy)piperidine . This differentiation is critical for projects targeting serotonergic pathways where binding potency directly impacts efficacy.

Neuroscience Monoamine Transporters Antidepressant

Pyran Bioisostere Replacement Alters Dopamine Transporter Activity Relative to Piperidine Core

In a comparative study of 3,6-disubstituted pyran biomimetics versus the corresponding piperidine derivatives, the cis-pyran derivative 7b exhibited greater activity for the dopamine transporter (DAT) compared to the trans-isomer, mirroring the stereochemical preference of the piperidine counterparts [1]. This demonstrates that replacing the piperidine nitrogen with an oxygen (pyran) retains transporter engagement but with altered potency profiles, validating the pyran-containing scaffold as a viable bioisostere with distinct pharmacological properties.

Dopamine Transporter Bioisosterism CNS

One-Step Synthesis in Quantitative Yield Provides Scalable Access to the Scaffold

A one-step synthetic protocol using adapted Vilsmeier conditions yields the title compound in quantitative yield, as characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with a previously described six-step synthesis from heptadeuterated isopropyl alcohol, which achieved only a 6% overall yield [2]. The high-yielding one-step method significantly reduces cost and time for procurement and scale-up.

Synthetic Methodology Process Chemistry Building Block

PI3Kδ Inhibition IC50 of 102 nM Demonstrates Potential in Oncology Applications

A derivative containing the 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold exhibits an IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. While a direct comparator within the same scaffold series is not provided in this dataset, this value establishes a baseline potency for the chemotype in targeting the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Kinase Inhibitor PI3K/AKT Pathway Oncology

Physicochemical Profile: Balanced LogP of 0.6 and TPSA of 30.5 Ų Favor CNS Penetration

3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine possesses a calculated XLogP3 of 0.6 and a topological polar surface area (TPSA) of 30.5 Ų [1]. These values align with established guidelines for CNS drug-likeness (optimal CNS MPO score range: TPSA < 70 Ų, LogP 1–3), suggesting favorable blood-brain barrier permeability potential. In contrast, many simple piperidine analogs lack the balanced lipophilicity conferred by the tetrahydropyran ether moiety.

Physicochemical Properties CNS Drug Design ADME

Optimal Application Scenarios for 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS 933736-29-9) Based on Quantitative Evidence


Serotonergic Drug Discovery Programs Requiring Optimized SERT Affinity

Prioritize 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine over the 4-substituted positional isomer when developing selective serotonin reuptake inhibitors (SSRIs) or dual SERT/NET inhibitors. The 2-fold higher SERT affinity provides a starting point for lead optimization with potentially improved potency and reduced dosing requirements in preclinical models of depression and anxiety.

CNS-Targeted Lead Optimization Campaigns

Leverage the balanced physicochemical properties (XLogP3 0.6, TPSA 30.5 Ų) [1] to design CNS-penetrant candidates. This scaffold is particularly suited for programs targeting neurological or psychiatric disorders where brain exposure is paramount, and where simple piperidine analogs may exhibit suboptimal permeability or increased efflux liability.

Scalable Synthesis of Piperidine-Tetrahydropyran Hybrid Building Blocks

Employ the one-step, quantitative-yield synthetic protocol [2] to rapidly access multi-gram quantities of the scaffold for parallel synthesis, fragment-based screening, or as a key intermediate in the construction of complex natural product-like libraries. This approach minimizes cost and expedites hit-to-lead timelines.

Development of PI3Kδ Inhibitors for Hematological Malignancies

Use the scaffold as a core for designing ATP-competitive or allosteric inhibitors of PI3Kδ, leveraging the demonstrated cellular IC50 of 102 nM [3] as a benchmark for initial SAR exploration. This application is relevant for oncology programs targeting B-cell malignancies where PI3Kδ inhibition is clinically validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.